4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-Methoxy-2-methyl-6-(trifluoromethyl)pyrimidine is a heterocyclic organic compound with the molecular formula C7H7F3N2O. It is characterized by the presence of a pyrimidine ring substituted with methoxy, methyl, and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxy-2-methylpyrimidine with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methyl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Pyrimidine oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidines with various functional groups.
Scientific Research Applications
4-Methoxy-2-methyl-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of 4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-methylpyrimidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-Methyl-6-(trifluoromethyl)pyrimidine: Lacks the methoxy group, affecting its reactivity and applications.
4-Methoxy-6-(trifluoromethyl)pyrimidine: Lacks the methyl group, leading to variations in its chemical behavior.
Uniqueness
4-Methoxy-2-methyl-6-(trifluoromethyl)pyrimidine is unique due to the presence of all three substituents (methoxy, methyl, and trifluoromethyl) on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
1872164-13-0 |
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Molecular Formula |
C7H7F3N2O |
Molecular Weight |
192.1 |
Purity |
95 |
Origin of Product |
United States |
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